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Compound of Interest

Compound Name: Neuraminidase-IN-16

Cat. No.: B12392301 Get Quote

An In-Depth Review of a Novel Oseltamivir Derivative with Potent Anti-Influenza Activity

This technical guide provides a comprehensive overview of the discovery, synthesis, and

biological evaluation of Neuraminidase-IN-16, a potent neuraminidase inhibitor. Developed for

researchers, scientists, and drug development professionals, this document details the core

scientific principles, experimental methodologies, and key data associated with this promising

antiviral compound.

Introduction
Neuraminidase-IN-16, also identified as compound 43b in the primary literature, is a novel N-

substituted derivative of oseltamivir. Its design is predicated on the strategy of engaging the

150-cavity of the neuraminidase active site, a key target for developing influenza therapeutics

with improved efficacy and resistance profiles. This guide will delve into the scientific rationale

behind its design, the synthetic route to its creation, and the experimental protocols used to

characterize its potent inhibitory effects on various influenza virus strains.

Quantitative Data Summary
The biological activity of Neuraminidase-IN-16 has been quantified through a series of

enzymatic and cell-based assays. The following tables summarize the key inhibitory

concentrations (IC₅₀) against various neuraminidase subtypes and the effective concentrations

(EC₅₀) in cell-based anti-influenza virus assays.
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Table 1: Neuraminidase Inhibition (IC₅₀)

Neuraminidase Subtype IC₅₀ (µM)

H5N1 0.031

H5N8 0.15

H1N1 0.25

H3N2 0.60

H5N1-H274Y (Resistant) 0.63

H1N1-H274Y (Resistant) 10.08

Table 2: Anti-Influenza Virus Activity (EC₅₀)

Cell Line Virus Strain EC₅₀ (µM)

Chicken Embryo Fibroblast

(CEF)
H5N1 2.10 ± 0.44

H5N8 2.28 ± 0.67

Madin-Darby Canine Kidney

(MDCK)
H1N1 0.20 ± 0.01

H3N2 11.3 ± 2.5

Experimental Protocols
Synthesis of Neuraminidase-IN-16
The synthesis of Neuraminidase-IN-16 is a multi-step process starting from commercially

available oseltamivir phosphate. The key transformation involves the reductive amination of the

C-5 amino group of the oseltamivir core with a custom-synthesized aldehyde.

Logical Synthesis Workflow
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Caption: High-level workflow for the synthesis of Neuraminidase-IN-16.

Detailed Protocol:

Synthesis of the Intermediate Aldehyde (3-fluoro-4-(cyclopent-1-en-1-yl)benzaldehyde): The

synthesis of the aldehyde intermediate is achieved through a Suzuki coupling reaction

between 4-bromo-3-fluorobenzaldehyde and cyclopent-1-en-1-ylboronic acid in the presence

of a palladium catalyst and a suitable base. The product is then purified using column

chromatography.

Reductive Amination: Oseltamivir free base is reacted with the synthesized aldehyde in the

presence of a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent

like dichloromethane. The reaction mixture is stirred at room temperature until completion.

Work-up and Purification: The reaction is quenched, and the crude product is extracted. The

organic layers are combined, dried, and concentrated under reduced pressure. The final

compound, Neuraminidase-IN-16, is purified by column chromatography to yield a white

solid.
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Neuraminidase Inhibition Assay
The inhibitory activity of Neuraminidase-IN-16 against various influenza neuraminidase

subtypes was determined using a fluorescence-based assay with 2'-(4-methylumbelliferyl)-α-D-

N-acetylneuraminic acid (MUNANA) as the substrate.[1][2][3]

Experimental Workflow for Neuraminidase Inhibition Assay

Prepare serial dilutions of Neuraminidase-IN-16

Pre-incubate diluted inhibitor with influenza virus neuraminidase

Add MUNANA substrate

Incubate at 37°C

Stop reaction

Measure fluorescence

Calculate IC50
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Caption: Workflow for determining the IC₅₀ of Neuraminidase-IN-16.

Detailed Protocol:

Reagent Preparation:

Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.

Substrate Solution: 100 µM MUNANA in assay buffer.

Stop Solution: 0.14 M NaOH in 83% ethanol.[1]

Assay Procedure:

Serial dilutions of Neuraminidase-IN-16 are prepared in the assay buffer.

Equal volumes of the diluted inhibitor and the specific influenza virus neuraminidase are

mixed in a 96-well plate and pre-incubated for 30 minutes at 37°C.

The enzymatic reaction is initiated by adding the MUNANA substrate solution to each well.

The plate is incubated for 60 minutes at 37°C.

The reaction is terminated by adding the stop solution.

Fluorescence is measured using a microplate reader with an excitation wavelength of 365

nm and an emission wavelength of 450 nm.

The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of

inhibition against the logarithm of the inhibitor concentration.

Anti-Influenza Virus Activity Assay
The antiviral efficacy of Neuraminidase-IN-16 was evaluated in Madin-Darby Canine Kidney

(MDCK) and Chicken Embryo Fibroblast (CEF) cells. The assay determines the concentration

of the compound required to inhibit the cytopathic effect (CPE) of the virus by 50%.

Experimental Workflow for Cell-Based Antiviral Assay
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Seed MDCK or CEF cells in 96-well plates

Infect cells with influenza virus and add diluted compound

Prepare serial dilutions of Neuraminidase-IN-16

Incubate for 48 hours

Assess cell viability (e.g., MTT assay)

Calculate EC50

Click to download full resolution via product page

Caption: Workflow for determining the EC₅₀ of Neuraminidase-IN-16.

Detailed Protocol:

Cell Culture: MDCK or CEF cells are seeded in 96-well plates and grown to confluence.

Virus Infection and Treatment: The cell culture medium is removed, and the cells are

washed. The cells are then infected with a specific strain of influenza virus at a

predetermined multiplicity of infection (MOI). Immediately after infection, serial dilutions of

Neuraminidase-IN-16 are added to the wells.

Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 48 hours.

Assessment of Cytopathic Effect (CPE): After the incubation period, the extent of virus-

induced CPE is assessed. Cell viability is quantified using a standard method such as the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the concentration of

the compound that inhibits the viral CPE by 50% compared to untreated, virus-infected

control cells.

Mechanism of Action
Neuraminidase-IN-16 functions as a competitive inhibitor of the influenza virus neuraminidase

enzyme. By binding to the active site, it prevents the cleavage of sialic acid residues from the

surface of infected cells and newly formed virions. This inhibition blocks the release of progeny

viruses, thereby halting the spread of infection. The design of Neuraminidase-IN-16, with its N-

substituted moiety, allows for additional interactions within the 150-cavity of the neuraminidase

active site, which is believed to contribute to its enhanced potency, particularly against certain

drug-resistant strains.

Signaling Pathway of Neuraminidase Inhibition
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Caption: Inhibition of viral release by Neuraminidase-IN-16.

Conclusion
Neuraminidase-IN-16 represents a significant advancement in the development of oseltamivir-

based neuraminidase inhibitors. Its rational design, targeting the 150-cavity, has resulted in a

compound with potent inhibitory activity against a range of influenza A virus strains, including

those with the H274Y mutation that confers resistance to oseltamivir. The detailed synthetic

and experimental protocols provided in this guide offer a valuable resource for researchers in

the field of antiviral drug discovery and development. Further investigation into the
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pharmacokinetic and in vivo efficacy of Neuraminidase-IN-16 is warranted to fully assess its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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